molecular formula C18H16BrN3O4S B11518547 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide

Cat. No.: B11518547
M. Wt: 450.3 g/mol
InChI Key: JNYGMNAPNZSGHK-UHFFFAOYSA-N
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Description

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide is a chemical compound with the following structure:

Structure: C24H18BrCl3N4O2S\text{Structure: } \text{C}_{24}\text{H}_{18}\text{BrCl}_3\text{N}_4\text{O}_2\text{S} Structure: C24​H18​BrCl3​N4​O2​S

This compound belongs to the class of thiadiazole derivatives . It contains a thiadiazole ring, a benzamide group, and a bromophenoxy side chain. Thiadiazoles are known for their diverse biological activities and have been studied extensively in medicinal chemistry.

Preparation Methods

Synthetic Routes:: The synthetic route to prepare N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide involves several steps. While I don’t have specific details on the exact procedure, it likely includes the following key reactions:

    Thiadiazole Formation: The thiadiazole ring is formed through cyclization of appropriate precursors.

    Bromination: Introduction of the bromine atom at the phenyl position.

    Etherification: Formation of the phenoxy side chain.

    Amidation: The final step involves amidation to attach the benzamide group.

Industrial Production:: Industrial-scale production methods for this compound may involve modifications of the synthetic route, optimization of reaction conditions, and purification processes. detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiadiazole ring can undergo oxidation reactions.

    Substitution: The bromophenoxy group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group (if present) to an amino group.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Etherification: Alkyl halides (e.g., bromomethane) in the presence of a base.

    Amidation: Ammonium salts or primary amines with appropriate coupling reagents.

Major Products:: The major product is the desired N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activity as a drug candidate.

    Agriculture: Thiadiazoles are used in agrochemicals.

    Materials Science: Thiadiazoles can serve as building blocks for functional materials.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related thiadiazoles, considering their structural features, reactivity, and biological properties.

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H16BrN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17(23)20-18-22-21-16(27-18)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

JNYGMNAPNZSGHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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